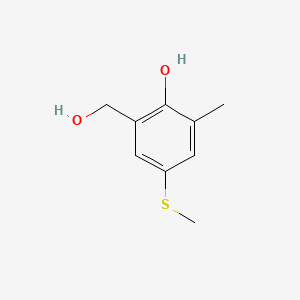

4-(Methylthio)-6-(hydroxymethyl)-o-cresol

Descripción

Context of Phenol (B47542) and Cresol (B1669610) Chemistry

Phenol, the simplest member of this class, consists of a hydroxyl group bonded to a benzene (B151609) ring. It is a weak acid and undergoes electrophilic aromatic substitution reactions, with the hydroxyl group acting as a strong activating, ortho-, para-directing group. Cresols are methylphenols and exist as three isomers: ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol). The presence of the methyl group, an electron-donating group, further influences the reactivity of the aromatic ring. The compound in focus, 4-(Methylthio)-6-(hydroxymethyl)-o-cresol, is a derivative of o-cresol (B1677501), meaning it has a methyl group at the 2-position relative to the hydroxyl group.

Significance of Hydroxymethylation in Aromatic Systems

Hydroxymethylation is a chemical process that introduces a hydroxymethyl group (-CH₂OH) onto a molecule. In the context of aromatic systems like phenols, this is a crucial reaction. The introduction of a hydroxymethyl group can significantly alter the solubility and reactivity of the parent compound. For instance, the hydroxymethyl group can act as a precursor for further chemical modifications. A well-known application of the hydroxymethylation of phenols is in the production of phenol-formaldehyde resins, such as Bakelite. In this process, phenol reacts with formaldehyde (B43269) to form hydroxymethylphenols, which then polymerize. The hydroxymethyl group is capable of reacting with another free ortho or para site on a phenol ring or with another hydroxymethyl group to form methylene (B1212753) or ether bridges, respectively, leading to a cross-linked polymer network. mdpi.com

Role of Thioether Functionality in Organic Chemistry

A thioether is a functional group containing a sulfur atom bonded to two organic groups (C-S-C). The thioether group in this compound is a methylthio group (-SCH₃). Thioethers are significant in organic chemistry for several reasons. They are generally less reactive than their oxygen-containing counterparts, ethers. However, the sulfur atom can be oxidized to form sulfoxides and sulfones, which are important functional groups in their own right. Thioether-containing compounds are also found in various biologically active molecules and are utilized in the synthesis of pharmaceuticals and agrochemicals. chembk.com The presence of the sulfur atom can influence the electronic properties of the aromatic ring through resonance and inductive effects.

Positional Isomerism in Substituted Phenols and its Implications for Aromatic Reactivity

Positional isomerism, which describes the different possible locations of substituents on a molecule's framework, plays a critical role in the chemistry of substituted phenols. The relative positions of the hydroxyl, methyl, methylthio, and hydroxymethyl groups on the aromatic ring of this compound dictate its reactivity. The hydroxyl and methyl groups are electron-donating and tend to direct incoming electrophiles to the ortho and para positions. The methylthio group can also influence the electron density of the ring. The interplay of these electronic effects, along with steric hindrance from the substituents, determines the regioselectivity of further reactions on the aromatic ring. For instance, the substitution pattern of a phenol has a critical role in determining its bond dissociation energy, acidity, and redox properties.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₂O₂S |

| Molecular Weight | 184.26 g/mol |

| CAS Number | 32867-65-5 |

| Boiling Point (Predicted) | 302.4 °C at 760 mmHg |

| Density (Predicted) | 1.25 g/cm³ |

| Flash Point (Predicted) | 147.4 °C |

Table 2: Functional Groups and Their General Influence on Aromatic Rings

| Functional Group | Name | Type of Effect | Influence on Reactivity |

| -OH | Hydroxyl | Electron-donating (Resonance) | Activating, ortho-, para-directing |

| -CH₃ | Methyl | Electron-donating (Inductive/Hyperconjugation) | Activating, ortho-, para-directing |

| -SCH₃ | Methylthio | Can be both electron-donating (resonance) and electron-withdrawing (inductive) | Overall activating, ortho-, para-directing |

| -CH₂OH | Hydroxymethyl | Weakly deactivating (Inductive) | Weakly deactivating |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(hydroxymethyl)-6-methyl-4-methylsulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-6-3-8(12-2)4-7(5-10)9(6)11/h3-4,10-11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBVWXBKFNILQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)CO)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20303202 | |

| Record name | 4-(Methylthio)-6-(hydroxymethyl)-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32867-65-5 | |

| Record name | 32867-65-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Methylthio)-6-(hydroxymethyl)-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-3-methyl-5-(methylthio)-benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Chemical Compound and Analogues

Strategies for Introducing Hydroxymethyl Groups onto Phenolic Rings

The introduction of a hydroxymethyl (-CH₂OH) group onto a phenolic ring is a fundamental transformation in organic synthesis, primarily achieved through reactions with formaldehyde (B43269) or by modifying existing functional groups.

The reaction between a phenol (B47542) and formaldehyde, known as hydroxymethylation, is a classic method for installing hydroxymethyl groups onto an aromatic nucleus. wikipedia.orgusda.gov This electrophilic aromatic substitution reaction typically proceeds under alkaline conditions, where the phenol is converted to the more nucleophilic phenoxide ion. usda.gov The reaction leads to the introduction of the hydroxymethyl group at the ortho and para positions relative to the hydroxyl group. usda.gov

The reaction conditions significantly influence the outcome. Key variables include:

pH: The rate of hydroxymethylation is proportional to the concentration of the phenoxide ion, making alkaline conditions favorable. usda.gov

Catalyst: While alkali or alkaline-earth hydroxides are common catalysts, they often yield a mixture of ortho and para isomers. iitm.ac.in Specific catalysts can be employed to direct the substitution. For instance, hydroxides of certain transition metals (e.g., Cu, Cr, Mn) or the use of boric acid can promote selective hydroxymethylation at the ortho-position, which is attributed to the formation of a chelate complex in the transition state. researchgate.net

Reactant Ratio: The ratio of formaldehyde to phenol can be controlled to favor the formation of mono-, di-, or tri-(hydroxymethyl)-phenols. sci-hub.ru

The reaction of o-cresol (B1677501) with formaldehyde would similarly yield hydroxymethylated products, with substitution occurring at the available ortho and para positions. The presence of the methyl group influences the regioselectivity of the reaction.

Table 1: Influence of Catalysts on Phenol Hydroxymethylation

| Catalyst Type | Predominant Isomer | pH Range | Reference |

|---|---|---|---|

| NaOH, KOH | Mixture of ortho and para | 8.5 - 10.5 | researchgate.net |

| Transition Metal Hydroxides (Cu, Cr, Mn) | ortho | 4 - 5 | researchgate.net |

| Boric Acid | ortho | N/A (in Benzene) | researchgate.net |

Once a hydroxymethylphenol has been synthesized, its hydroxyl groups can be chemically modified, or "derivatized." This is often done to protect the reactive hydroxyl groups during subsequent synthetic steps, to improve the compound's analytical detection, or to facilitate purification. nih.govlibretexts.org

Common derivatization strategies for the hydroxyl groups of hydroxymethylphenols include:

Silylation: The formation of trimethylsilyl (B98337) ethers by reacting the phenol alcohol with trimethylchlorosilane is a useful technique. sci-hub.ru These silyl (B83357) derivatives are generally stable, less polar, and more volatile, which allows for purification by methods like fractional distillation. The protective silyl group can be easily removed by hydrolysis under neutral conditions to regenerate the original phenol alcohol. sci-hub.runih.gov

Esterification and Etherification: The phenolic and benzylic alcohol groups can be converted to esters or ethers. This can alter the molecule's solubility and reactivity, and introduce chromophores or fluorophores to enhance detection in analytical techniques like HPLC. nih.gov

Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid, providing a route to other important classes of substituted phenols. nih.gov

Multi-step Synthetic Routes to Complex Substituted Cresols

The synthesis of a complex, multi-substituted cresol (B1669610) like 4-(methylthio)-6-(hydroxymethyl)-o-cresol is not achievable in a single step and requires a carefully planned multi-step synthetic sequence. vapourtec.com The strategy must consider the chemical nature of each functional group and its directing effect on subsequent electrophilic or nucleophilic substitution reactions. libretexts.org

Key considerations in designing such a synthesis include:

Order of Reactions: The sequence in which the functional groups are introduced is critical. For instance, some reactions, like Friedel-Crafts alkylation, are inefficient on strongly deactivated rings. Therefore, an activating group might need to be introduced before a deactivating one. libretexts.org

Directing Effects: The existing substituents on the ring direct incoming groups to specific positions. The hydroxyl and methyl groups of o-cresol are ortho, para-directing. The introduction of the methylthio and hydroxymethyl groups must be planned to achieve the desired 2,4,6-substitution pattern.

Protecting Groups: It may be necessary to temporarily protect one functional group (e.g., the phenolic hydroxyl) while another part of the molecule is being modified. sci-hub.ru

A plausible, though hypothetical, route to a complex cresol might involve starting with o-cresol, first introducing the methylthio group, and then performing a hydroxymethylation. The regioselectivity of each step would need to be carefully controlled, potentially using specific catalysts or blocking groups to achieve the desired isomer. researchgate.net Modern synthetic methods offer sophisticated pathways, such as those starting from simple phenols that undergo a sequence of Ir-catalyzed C-H borylation, thiolation, and subsequent modifications to build up highly functionalized aromatic structures. thieme-connect.com

Regioselectivity and Stereoselectivity Considerations in the Synthesis of Substituted Phenols

The synthesis of polysubstituted phenols is a foundational element of organic chemistry, with significant implications for the creation of pharmaceuticals, agrochemicals, and polymers. researchgate.net The primary challenge in these syntheses is the control of regioselectivity—the ability to introduce a substituent at a specific position on the aromatic ring. oregonstate.edu In the context of synthesizing this compound from o-cresol, the directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups are paramount.

Both the hydroxyl and methyl groups are classified as ortho, para-directing and activating groups in electrophilic aromatic substitution reactions. wikipedia.orgaakash.ac.in This means they increase the electron density at the positions ortho (adjacent) and para (opposite) to themselves, making these positions more susceptible to attack by electrophiles. In o-cresol, the hydroxyl group is at position 1 and the methyl group is at position 2. Therefore, the positions activated for electrophilic substitution are 4 and 6 (both para to one substituent and ortho to the other).

The concerted effect of a hydroxyl and a methyl group on the regioselectivity of electrophilic attack has been studied. nih.gov For o-cresol, the hydroxyl group's directing effect is dominant, strongly activating the para position (position 4) and the ortho position (position 6). The methyl group also contributes to the activation of these positions. This inherent directing effect of the o-cresol starting material is advantageous for the synthesis of the target molecule.

Stereoselectivity , which refers to the preferential formation of one stereoisomer over another, is not a primary consideration in the synthesis of this compound itself, as the molecule is achiral. However, in the broader context of substituted phenol synthesis, particularly through enzymatic or asymmetric catalytic methods, controlling stereochemistry can be a critical factor. libretexts.org

Step 1: Regioselective Thiomethylation of o-Cresol

The first proposed step is the introduction of a methylthio group (-SCH₃) onto the o-cresol ring. A common method for this transformation is the reaction with dimethyl disulfide (CH₃SSCH₃) in the presence of a strong acid catalyst, such as sulfuric acid. While this reaction has been reported for m-cresol, the principles can be applied to o-cresol. The electrophilic species generated from dimethyl disulfide will preferentially attack the most electron-rich positions of the o-cresol ring. Given that the 4-position is sterically less hindered than the 6-position and is strongly activated by the hydroxyl group, it is the most likely site of substitution.

Research on the chlorination of o-cresol has demonstrated that high para-selectivity can be achieved, further supporting the feasibility of selective functionalization at the 4-position. researchgate.net

| Reactants | Catalyst | Key Considerations for Regioselectivity | Expected Major Product |

|---|---|---|---|

| o-Cresol and Dimethyl Disulfide | Sulfuric Acid (H₂SO₄) | The hydroxyl group is a strong para-director, and the 4-position is sterically accessible. | 4-Methylthio-o-cresol |

Step 2: Regioselective Hydroxymethylation of 4-Methylthio-o-cresol

The second step involves the introduction of a hydroxymethyl group (-CH₂OH) at the 6-position of 4-methylthio-o-cresol. This can be achieved through reaction with formaldehyde (CH₂O) under basic or acidic conditions. The regioselectivity of this step is now influenced by three substituents: the hydroxyl, the methyl, and the newly introduced methylthio group.

The hydroxyl group remains a strong ortho, para-director. The methyl group is also an ortho, para-director. The methylthio group is generally considered to be an ortho, para-directing group as well, due to the ability of the sulfur atom's lone pairs to participate in resonance. With the 4-position already occupied, the remaining activated positions are the two ortho positions to the hydroxyl group (positions 3 and 6). Position 6 is strongly favored due to the combined directing effects of the hydroxyl and methyl groups, and it is sterically more accessible than position 3, which is flanked by the methyl and hydroxyl groups.

The synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol from o-cresol and formaldehyde is a known process, indicating that hydroxymethylation at the positions ortho to the hydroxyl group is a favorable reaction. prepchem.com By carefully controlling the stoichiometry of formaldehyde, it is plausible to achieve mono-hydroxymethylation at the more reactive 6-position of 4-methylthio-o-cresol.

| Reactant | Reagent | Catalyst/Conditions | Key Considerations for Regioselectivity | Expected Major Product |

|---|---|---|---|---|

| 4-Methylthio-o-cresol | Formaldehyde (CH₂O) | Base-catalyzed (e.g., NaOH) | The hydroxyl group directs ortho to the vacant 6-position. The 4-position is blocked by the methylthio group. | This compound |

Chemical Reactivity and Reaction Mechanisms of 4 Methylthio 6 Hydroxymethyl O Cresol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

Electrophilic aromatic substitution is a characteristic reaction of benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions on the 4-(methylthio)-6-(hydroxymethyl)-o-cresol molecule are dictated by the electronic properties of the substituents already present on the phenolic ring.

Influence of Hydroxyl and Methyl Substituents on Aromatic Reactivity

Both the hydroxyl (-OH) and methyl (-CH3) groups are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. masterorganicchemistry.compsiberg.com They achieve this by donating electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. slideshare.netlibretexts.org

The hydroxyl group is a powerful activating group. masterorganicchemistry.com It exerts a strong electron-donating resonance effect (+M) by virtue of the lone pairs on the oxygen atom, which can be delocalized into the π-system of the ring. libretexts.orgminia.edu.eg This effect significantly increases the electron density at the ortho and para positions relative to the hydroxyl group. Although oxygen is electronegative and also exerts an electron-withdrawing inductive effect (-I), the resonance effect is dominant. psiberg.comminia.edu.eg

The methyl group is a less potent, weakly activating group. minia.edu.eg It donates electron density primarily through an inductive effect (+I) and hyperconjugation. psiberg.comlibretexts.org This donation also enriches the electron density of the ring, particularly at the ortho and para positions.

Because both groups increase the electron density at the ortho and para positions, they are known as ortho, para-directors. minia.edu.eglibretexts.org They direct incoming electrophiles to substitute at these positions by stabilizing the carbocation intermediate (the sigma complex) formed during the reaction. minia.edu.eglibretexts.org For both ortho and para attack, a resonance structure can be drawn that places the positive charge on the carbon atom directly attached to the activating group, which provides significant stabilization. minia.edu.eglibretexts.org

| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| Hydroxyl (-OH) | Strong +M, Weak -I | Strongly Activating | Ortho, Para |

| Methyl (-CH3) | Weak +I, Hyperconjugation | Weakly Activating | Ortho, Para |

Directing Effects of Methylthio Groups on Aromatic Substitution

The methylthio group (-SCH3) also influences the regioselectivity of electrophilic aromatic substitution. Similar to the hydroxyl and methoxy (B1213986) groups, the sulfur atom in the methylthio group possesses lone pairs of electrons. These lone pairs can be delocalized into the aromatic ring through resonance (+M effect), which increases the electron density at the ortho and para positions.

This electron-donating resonance effect makes the methylthio group an ortho, para-director. The stabilization of the intermediate sigma complex for ortho and para attack is enhanced because a resonance structure can be drawn where the positive charge is stabilized by the sulfur atom's lone pair. While sulfur is electronegative, its inductive effect (-I) is less pronounced than that of oxygen. However, the overlap between the 3p orbitals of sulfur and the 2p orbitals of the ring's carbon atoms is less effective than the 2p-2p overlap seen with oxygen in a methoxy group. Consequently, the methylthio group is generally considered a moderately activating, ortho, para-directing substituent.

In the case of this compound, the directing effects of the strongly activating hydroxyl group, the weakly activating methyl group, and the moderately activating methylthio group must be considered collectively. The most powerful activating group, the hydroxyl group, will predominantly determine the position of substitution. The available positions on the ring are C3 and C5. The hydroxyl group strongly directs to its ortho position (C5) and its para position (C3). The methyl group directs to its ortho (C3) and para (C5) positions. The methylthio group directs to its ortho positions (C3 and C5). Therefore, all three groups cooperatively direct incoming electrophiles to the two remaining vacant positions on the ring (C3 and C5).

Reactions Involving the Hydroxymethyl Functional Group

The hydroxymethyl group (-CH2OH) is a primary alcohol attached to the aromatic ring. This benzylic alcohol functionality imparts a distinct set of reactive properties to the molecule.

Condensation Reactions and Polymerization Pathways

The hydroxymethyl group on a phenol (B47542) ring is highly susceptible to condensation reactions, particularly under thermal or catalytic conditions. This reactivity is the foundation for the formation of phenolic resins. The hydroxymethyl group can react with an activated position (ortho or para) on another phenol molecule, eliminating a molecule of water to form a methylene (B1212753) bridge (-CH2-). tandfonline.com

Alternatively, two hydroxymethyl groups can react with each other to form an ether bridge (-CH2-O-CH2-) with the loss of a water molecule. tandfonline.com These condensation reactions, when repeated, lead to the formation of oligomers and eventually high-molecular-weight polymers. tandfonline.com This process of step-growth polymerization results in a cross-linked three-dimensional network, which is characteristic of thermosetting phenolic resins like Bakelite. tandfonline.com The extensive cross-linking imparts properties such as thermal stability, hardness, and chemical resistance to the resulting polymer. tandfonline.com

Oxidation and Reduction Transformations of Hydroxymethyl Groups

The primary alcohol of the hydroxymethyl group can undergo oxidation to yield aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. rsc.org As a benzylic alcohol, it is particularly amenable to oxidation. A variety of reagents can be used for this transformation, including dimethyl sulfoxide (B87167) (DMSO)-based systems (e.g., Swern or Pfitzner-Moffatt oxidation), iodine in a DMSO/water mixture, and various photocatalytic methods using molecular oxygen as the oxidant. acs.orgrsc.orgorganic-chemistry.org Mild oxidation conditions can selectively produce the corresponding aldehyde, while stronger oxidizing agents can lead to the formation of a carboxylic acid. youtube.comnih.gov The oxidation of the phenolic hydroxyl group itself can also occur, sometimes leading to the formation of quinones, which can complicate the reaction. researchgate.net

| Transformation | Product Functional Group | Typical Reagents |

|---|---|---|

| Mild Oxidation | Aldehyde (-CHO) | PCC, DMSO/I2, Photocatalysis with O2acs.orgrsc.org |

| Strong Oxidation | Carboxylic Acid (-COOH) | KMnO4, H2CrO4, Cu-catalyzed O2 with NaClO2youtube.com |

| Reduction (Deoxygenation) | Methyl (-CH3) | Hydriodic acid (HI) / Red Phosphorus (P) beilstein-journals.org |

Reduction of the hydroxymethyl group to a methyl group (deoxygenation) is also a possible transformation. This reaction is less common than oxidation but can be achieved under specific reductive conditions. One effective method for the reduction of benzylic alcohols to the corresponding hydrocarbons involves the use of hydriodic acid (HI) in the presence of red phosphorus. beilstein-journals.org This procedure proceeds via the nucleophilic substitution of the hydroxyl group by iodide, followed by the reduction of the resulting benzylic iodide. beilstein-journals.org

Reactions with Other Functional Groups

The hydroxyl of the hydroxymethyl group can participate in several other important reactions, such as esterification. While phenols themselves react slowly with carboxylic acids, their benzylic alcohol counterparts can be more readily esterified. The hydroxymethyl group can react with carboxylic acids, or more efficiently with acyl chlorides or acid anhydrides, to form the corresponding esters. rsc.org This reaction is a fundamental transformation in organic synthesis.

Furthermore, the hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions. For instance, reaction with hydrohalic acids like hydrochloric acid (HCl) can replace the -OH group with a chlorine atom, forming a benzylic halide.

Reactivity of the Methylthio Group

The methylthio (-SCH₃) group, a type of thioether, imparts significant and distinct reactivity to the this compound molecule. The sulfur atom, with its valence electrons being further from the nucleus compared to oxygen, is more polarizable, making the thioether group a good nucleophile and susceptible to oxidation. brainkart.com

Oxidation to Sulfoxides and Sulfones

A primary reaction pathway for the methylthio group is its oxidation. Thioethers are readily oxidized, typically in a stepwise manner, first to sulfoxides and then to sulfones. brainkart.com This transformation significantly alters the electronic properties of the sulfur atom, converting it from an electron-donating group to a potent electron-withdrawing group.

The initial oxidation to a sulfoxide (R₂SO) can be achieved using mild oxidizing agents like hydrogen peroxide. brainkart.com More vigorous oxidation, often with a peroxyacid, is required to convert the sulfoxide to a sulfone (R₂SO₂). brainkart.com The presence of other oxidizable groups in the this compound molecule, such as the primary alcohol (hydroxymethyl group), presents a challenge for selective oxidation. The methylthio group is often more susceptible to oxidation than a primary alcohol, readily converting to a sulfoxide or sulfone under conditions that might be intended to oxidize the alcohol to an aldehyde or carboxylic acid. researchgate.net

| Reactant | Typical Oxidizing Agent(s) | Product | Oxidation State of Sulfur |

|---|---|---|---|

| Thioether (R-S-R') | Hydrogen Peroxide (H₂O₂), Sodium periodate (B1199274) (NaIO₄) | Sulfoxide (R-SO-R') | 0 |

| Sulfoxide (R-SO-R') | Peroxyacids (e.g., m-CPBA), Potassium permanganate (B83412) (KMnO₄) | Sulfone (R-SO₂-R') | +2 |

Nucleophilic Characteristics of Thioethers

The sulfur atom in the methylthio group possesses lone pairs of electrons, making it a nucleophilic center. brainkart.com Unlike ethers, where the oxygen's lone pairs are less available, thioethers are effective nucleophiles. brainkart.com This enhanced nucleophilicity is attributed to the larger size and greater polarizability of the sulfur atom compared to oxygen. masterorganicchemistry.com

This nucleophilic character allows the methylthio group in this compound to react with various electrophiles. A characteristic reaction is the Sₙ2 reaction with alkyl halides to form stable trialkylsulfonium salts. brainkart.comlibretexts.org This reactivity is a key distinction from their ether analogues, which only form oxonium salts under extreme conditions. libretexts.org Thiolate anions, the conjugate bases of thiols, are even stronger nucleophiles and are easily formed. libretexts.orgchemistrysteps.com While the methylthio group is neutral, its inherent nucleophilicity is a dominant feature of its chemical behavior. acs.org

| Property | Thioethers (R-S-R') | Ethers (R-O-R') |

|---|---|---|

| Nucleophilicity of Heteroatom | High (more nucleophilic than oxygen) libretexts.org | Low to Moderate |

| Basicity | Weak base chemistrysteps.com | Stronger base (approx. 100x greater than sulfides) libretexts.org |

| Polarizability of Heteroatom | High masterorganicchemistry.com | Low |

| Reaction with Alkyl Halides | Forms stable sulfonium (B1226848) salts (R₃S⁺) brainkart.com | Forms highly reactive oxonium salts (R₃O⁺) under harsh conditions |

Cleavage and Modification Reactions of Thioethers

The carbon-sulfur bonds in the methylthio group can be cleaved or modified under specific reaction conditions. While generally stable, these bonds are more reactive than the corresponding carbon-oxygen bonds in ethers.

Recent methodologies have been developed for the selective cleavage of the C(sp³)–S bond in aryl methylthioethers. For instance, reagents such as N-fluorobenzenesulfonimide (NFSI) can mediate the cleavage of the methyl C–S bond at elevated temperatures, leading to the formation of other sulfur-containing compounds like unsymmetrical disulfides. organic-chemistry.org Another approach involves nickel-induced Grignard reactions, which can be used to replace methylthio groups on aromatic rings with hydrogen, alkyl, or aryl groups. acs.org Furthermore, in biological contexts, oxidized methylthio groups (sulfoxides and sulfones) can be displaced by nucleophiles like glutathione. This process results in the cleavage of the sulfur-containing moiety, with methanesulphenic acid and methanesulphinic acid being identified as the displaced groups from sulfoxides and sulfones, respectively. nih.gov

| Reagent/Method | Bond Cleaved | Typical Product(s) | Reference |

|---|---|---|---|

| N-fluorobenzenesulfonimide (NFSI) | Aryl-S-CH₃ | Unsymmetrical Disulfides | organic-chemistry.org |

| Nickel-catalyzed Grignard Reaction | Aryl-S-CH₃ | Aryl-H, Aryl-Alkyl, Aryl-Aryl | acs.org |

| Glutathione (on oxidized thioethers) | Aryl-S(O)ₓ-CH₃ | Aryl-glutathione conjugate, methanesulphenic/methanesulphinic acid | nih.gov |

Intermolecular and Intramolecular Reactions within the Compound's Structure

The presence of three distinct functional groups—phenolic hydroxyl, primary alcohol (hydroxymethyl), and methylthio—on the o-cresol (B1677501) framework allows for a range of intermolecular and intramolecular reactions. The phenolic hydroxyl group activates the aromatic ring for electrophilic substitution and can act as a proton donor or a nucleophile upon deprotonation. The primary alcohol can undergo oxidation to an aldehyde or carboxylic acid, or participate in esterification and etherification reactions.

Of particular interest is the potential for intramolecular reactions involving the proximate phenolic hydroxyl and hydroxymethyl groups. Such structures, particularly in cresol (B1669610) derivatives, are known precursors for the formation of o-quinone methides (o-QMs). researchgate.net These highly reactive intermediates are typically generated through the dehydration (loss of water) of the two hydroxyl-containing groups. The formation of an o-quinone methide from this compound would be significantly influenced by the electronic nature of the substituents on the aromatic ring. The methyl group at the ortho position and the strongly electron-donating methylthio group at the para position would both serve to stabilize the formation of this reactive intermediate. Once formed, the o-quinone methide can act as a potent electrophile, readily reacting with a wide range of nucleophiles in intermolecular reactions, or participating in intramolecular cycloaddition reactions.

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Proton NMR (¹H-NMR) Analysis

¹H-NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For 4-(Methylthio)-6-(hydroxymethyl)-o-cresol, the expected ¹H-NMR spectrum would show distinct signals corresponding to each type of proton.

Aromatic Protons: The two protons on the benzene (B151609) ring are in different chemical environments and would appear as distinct signals in the aromatic region of the spectrum.

Hydroxymethyl Protons (-CH₂OH): The two protons of the hydroxymethyl group would typically appear as a singlet, or if coupled to the hydroxyl proton, a doublet.

Methylthio Protons (-SCH₃): The three protons of the methylthio group would give rise to a sharp singlet.

Cresol (B1669610) Methyl Protons (-CH₃): The three protons of the methyl group attached to the ring would also produce a distinct singlet.

Hydroxyl Protons (-OH): The phenolic and alcoholic hydroxyl protons would each produce a singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H-NMR Data for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | ~6.5-7.5 | Doublet/Singlet | 2H |

| Phenolic-OH | Variable | Singlet | 1H |

| Hydroxymethyl-CH₂ | ~4.5 | Singlet | 2H |

| Alcoholic-OH | Variable | Singlet | 1H |

| Methylthio-SCH₃ | ~2.4 | Singlet | 3H |

Carbon-13 NMR (¹³C-NMR) Analysis

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a separate signal.

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring, with their chemical shifts influenced by the attached substituents (hydroxyl, methyl, methylthio, and hydroxymethyl groups).

Hydroxymethyl Carbon (-CH₂OH): A signal corresponding to the carbon of the hydroxymethyl group.

Methylthio Carbon (-SCH₃): A signal for the carbon of the methylthio group.

Cresol Methyl Carbon (-CH₃): A signal for the carbon of the methyl group on the ring.

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon Group | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-OH | ~150-160 |

| Aromatic C-CH₃ | ~120-130 |

| Aromatic C-SCH₃ | ~125-135 |

| Aromatic C-CH₂OH | ~130-140 |

| Aromatic C-H | ~115-130 |

| Hydroxymethyl -CH₂OH | ~60-70 |

| Cresol -CH₃ | ~15-25 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are used to identify the functional groups present in a molecule based on the vibrations of chemical bonds.

For this compound, key characteristic absorption bands would include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic and alcoholic hydroxyl groups.

C-H Stretching: Signals in the 2850-3000 cm⁻¹ region for aliphatic C-H bonds (methyl groups) and 3000-3100 cm⁻¹ for aromatic C-H bonds.

C=C Stretching: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-O Stretching: Signals for the phenolic and alcoholic C-O bonds would be observed in the 1000-1250 cm⁻¹ range.

S-C Stretching: A weaker absorption band for the thioether linkage.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Aliphatic C-H | C-H Stretch | 2850-3000 |

| Aromatic C=C | C=C Stretch | 1450-1600 |

| Alcohol C-O | C-O Stretch | ~1050 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. The exact mass of this compound is 184.0558 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 184. Key fragmentation pathways would likely involve the loss of:

A methyl radical (-CH₃) from the methylthio or cresol methyl group.

A hydroxymethyl radical (-CH₂OH).

Water (H₂O) from the hydroxymethyl group.

A thio radical (-SH).

Chromatographic Methods for Separation and Quantification of Substituted Cresols

Chromatographic techniques are essential for separating components of a mixture and for quantifying the amount of a specific compound.

Gas Chromatography (GC) with Various Detectors (e.g., FID, MS)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds like substituted cresols. The compound is vaporized and passed through a capillary column with a stationary phase. Separation is achieved based on the differential partitioning of the analyte between the mobile (carrier gas) and stationary phases.

Flame Ionization Detector (FID): FID is a common detector that provides high sensitivity for organic compounds. It is often used for quantification.

Mass Spectrometry (MS) Detector: Coupling GC with MS (GC-MS) allows for both separation and identification of the compounds. The mass spectrometer provides a mass spectrum for each eluting peak, which can be used for definitive identification by comparing it to spectral libraries or by analyzing its fragmentation pattern. lookchem.com

For the analysis of phenolic compounds like substituted cresols, derivatization is sometimes employed to increase their volatility and improve peak shape. However, direct analysis is also feasible with appropriate column selection (e.g., polar capillary columns). Current time information in Orlando, FL, US. The retention time of this compound would be specific to the GC conditions used (e.g., column type, temperature program, carrier gas flow rate).

High-Performance Liquid Chromatography (HPLC) with UV Detection

The analysis of this compound by HPLC with UV detection involves separating the compound from a sample matrix using a liquid chromatographic system and then detecting it as it passes through a UV detector. The choice of stationary phase, mobile phase composition, and UV wavelength are critical parameters that must be optimized for successful analysis.

Detailed Research Findings

While specific, detailed research publications focusing exclusively on the HPLC-UV analysis of this compound are not extensively available in the public domain, the analytical methodology can be inferred from studies on structurally similar cresol and phenol (B47542) derivatives. Reverse-phase HPLC is the most common approach for such compounds. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

For the separation of phenolic compounds, C18 columns are frequently employed. The mobile phase typically consists of a mixture of water (often acidified with formic acid or phosphoric acid to improve peak shape) and an organic modifier such as methanol (B129727) or acetonitrile. The UV detection wavelength is selected based on the UV absorbance spectrum of the analyte. Phenolic compounds generally exhibit strong absorbance in the range of 254 nm to 280 nm.

Hypothetical HPLC-UV Parameters

Based on the analysis of analogous compounds, a hypothetical set of HPLC-UV parameters for the analysis of this compound can be proposed. These parameters would serve as a starting point for method development and validation.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 274 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

In a typical analysis, a standard solution of this compound would be injected into the HPLC system to determine its retention time under the specified conditions. The retention time is a characteristic property of a compound for a given HPLC method and can be used for its identification in unknown samples. The peak area or height from the UV detector's output is proportional to the concentration of the compound, allowing for quantification by comparison with a calibration curve generated from standards of known concentrations.

Further research and method development would be necessary to validate such a method for routine analysis, including studies on linearity, accuracy, precision, and limits of detection and quantification.

No Published Computational Studies Found for this compound

A comprehensive search of scientific literature and chemical databases has revealed no specific computational chemistry or theoretical studies for the compound this compound.

Despite a thorough investigation for research pertaining to the electronic structure, reactivity, and dynamic behavior of this specific molecule, no dedicated articles or datasets were identified that would allow for a detailed analysis as requested. The inquiries for Density Functional Theory (DFT) calculations, Quantum Theory of Atoms in Molecules (QTAIM) analysis, molecular dynamics simulations, and reaction pathway predictions for this compound did not yield any relevant results.

Therefore, it is not possible to provide the detailed research findings, data tables, or in-depth analysis for the following outlined topics for this particular compound:

Computational Chemistry and Theoretical Studies on 4 Methylthio 6 Hydroxymethyl O Cresol

Prediction of Reaction Pathways and Transition States

While computational studies exist for structurally related compounds such as o-cresol (B1677501), various substituted phenols, and molecules containing methylthio or hydroxymethyl functional groups, the user's strict requirement to focus solely on "4-(Methylthio)-6-(hydroxymethyl)-o-cresol" prevents the inclusion of data from these related but distinct chemical entities. Generating an article based on analogous compounds would be speculative and would not adhere to the provided instructions for scientific accuracy regarding the subject molecule.

Further research or de novo computational studies would be required to generate the data necessary to fulfill the requested article structure.

Examination of Solvent Effects on Electronic Structure and Reactivity

Computational chemistry provides critical insights into how the surrounding solvent environment influences the electronic structure and, consequently, the reactivity of a molecule. For this compound, while direct computational studies are not extensively available in the current literature, a comprehensive understanding can be built by examining theoretical studies on its parent molecule, o-cresol, and other substituted phenols. These studies utilize quantum mechanical calculations, often in conjunction with continuum solvation models like the Polarizable Continuum Model (PCM), to predict how a molecule will behave in different solvents.

The choice of solvent can significantly alter the electronic properties of a solute molecule through various non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. These interactions can lead to changes in the molecular geometry, electronic energy levels, and the distribution of electron density.

Detailed Research Findings from Analogous Systems

Solvent Effects on o-Cresol's Electronic Spectra:

Theoretical and experimental studies on o-cresol have revealed unexpected solvent effects on its UV/Vis absorption spectra. researchgate.net While in most non-aromatic solvents, the spectrum of o-cresol shows broad double-peaks, in aromatic solvents like benzene (B151609) and toluene, a sharp, single peak is observed. researchgate.net This phenomenon is attributed to the formation of intermolecular π-π stacking interactions between o-cresol and the aromatic solvent molecules. researchgate.net

Molecular dynamics simulations and Density Functional Theory (DFT) calculations have shown that these π-interactions favor a cis conformation of the o-cresol molecule. researchgate.net In contrast, in aqueous solutions, o-cresol freely changes between trans and cis conformations, leading to broader absorption peaks. researchgate.net The intermolecular interaction energies, calculated at the M06-2X/6-311++G(d,p) level of theory, quantify the strength of these solute-solvent interactions.

Table 1: Calculated Intermolecular Interaction Energies (Eint) for o-Cresol with Various Solvents.

| Solvent | Interaction Energy (kcal/mol) | Type of Interaction |

|---|---|---|

| Toluene | -6.5 | π-π stacking |

| Carbon Tetrachloride | -4.2 | Dispersion and weak H-bond |

| Water | -7.8 | Hydrogen bonding |

Data sourced from computational studies on o-cresol, serving as an analogue for this compound. researchgate.net

For this compound, the presence of additional functional groups—the methylthio and hydroxymethyl groups—would likely lead to more complex solvent interactions. The hydroxymethyl group can act as both a hydrogen bond donor and acceptor, while the methylthio group can engage in weaker dipole-dipole and dispersion interactions. In polar protic solvents like water and ethanol, strong hydrogen bonding to both the hydroxyl and hydroxymethyl groups would be expected to significantly influence its electronic structure.

Solvent Influence on Reactivity of Substituted Phenols:

The reactivity of phenolic compounds, including their antioxidant capacity, is highly dependent on the solvent environment. Computational studies on various substituted phenols have demonstrated that solvents can modulate thermodynamic parameters such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA), which are key indicators of antioxidant activity.

For instance, DFT calculations on ortho-substituted phenols have shown that the resonance and inductive effects of substituents, which influence the O-H bond dissociation energy, are themselves affected by the solvent. ucc.edu.gh A polar solvent can stabilize the phenoxide anion formed upon proton loss, thereby lowering the proton affinity and facilitating the Sequential Proton Loss Electron Transfer (SPLET) mechanism of antioxidant action.

A study on nitrophenols using time-dependent DFT (TD-DFT) with a conductor-like polarizable continuum model (C-PCM) highlighted that for some molecules, explicit solvent-solute interactions are crucial for accurately predicting reactivity. rsc.org While for most nitrophenols the solvent effects on their electronic structure were minimal, for 2,4-dinitrophenol in 2-propanol, a strong interaction between a solvent molecule and a nitro group in the excited state dramatically increased its photoreactivity. rsc.org

This suggests that for this compound, specific interactions between the solvent and its functional groups could lead to significant and perhaps unexpected changes in its reactivity. For example, a solvent's ability to form hydrogen bonds with the hydroxymethyl group could influence the reactivity of the nearby phenolic hydroxyl group.

Table 2: Calculated Excitation Energies and Oscillator Strengths for 2-Nitrophenol in Different Solvents (TD-DFT/B3LYP/6-31++G(d,p)).

| Solvent | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|

| Gas Phase | 4.25 | 0.025 |

| Methanol (B129727) | 4.20 | 0.030 |

| DMSO | 4.18 | 0.032 |

Data from a computational study on 2-nitrophenol, illustrating solvent-induced shifts in electronic transitions. ucc.edu.gh

Advanced Research Applications and Future Directions

Design and Synthesis of Functional Materials Incorporating the Chemical Compound Moiety

The unique combination of functional groups in 4-(methylthio)-6-(hydroxymethyl)-o-cresol makes it an intriguing building block for the synthesis of novel functional materials with tailored properties.

Polymeric Materials and Resins

Substituted phenols, particularly cresols, are fundamental precursors in the production of phenolic resins, which are known for their thermal stability, rigidity, and chemical resistance. psu.eduplenco.com The presence of both a phenolic hydroxyl and a hydroxymethyl group in this compound allows it to act as a monomer in the synthesis of both novolac and resol-type phenolic resins. plenco.comresearchgate.net

In the formation of resol resins, the hydroxymethyl group can undergo condensation reactions with other phenol (B47542) molecules under basic conditions, leading to the formation of methylene (B1212753) bridges and a cross-linked polymer network. plenco.comasianpubs.org Conversely, under acidic conditions, the compound can be used to produce novolac resins, where the aromatic ring is linked by methylene bridges derived from an external aldehyde source. plenco.comgoogle.com The incorporation of the methylthio group into the polymer backbone is anticipated to enhance the refractive index, thermal stability, and adhesion to metallic surfaces due to the polarizability and coordinating ability of the sulfur atom.

Furthermore, the drive towards sustainable and bio-based polymers opens up new avenues for hydroxymethylated phenols derived from natural sources like lignin. psu.eduresearchgate.netcityu.edu.hk Lignin, a complex aromatic biopolymer, can be depolymerized to yield phenolic compounds that can be subsequently modified to produce monomers for bio-based resins. psu.eduresearchgate.net The structure of this compound is representative of functionalized phenols that could be derived from biomass and utilized in the creation of high-performance, sustainable polymers.

Below is an interactive data table summarizing the potential roles of the functional groups of this compound in polymer synthesis.

| Functional Group | Potential Role in Polymerization | Resulting Polymer Properties |

| Phenolic Hydroxyl | Site for electrophilic substitution and condensation reactions. | Cross-linking, thermal stability. |

| Hydroxymethyl | Can act as a cross-linking agent in resol resin formation. | Increased network density, rigidity. |

| Methylthio | Modifies polymer properties. | Enhanced refractive index, thermal stability, metal adhesion. |

| Cresol (B1669610) Backbone | Provides aromatic rigidity. | High-performance characteristics. |

Liquid Crystalline Materials

The design of liquid crystalline materials is heavily reliant on the molecular geometry and intermolecular interactions of the constituent molecules. semanticscholar.orgtandfonline.com Typically, mesogenic (liquid crystal-forming) compounds possess a rigid, anisotropic core, often composed of aromatic rings, and flexible terminal chains. nih.gov The presence of the substituted cresol ring in this compound provides a rigid core.

However, the current substitution pattern with the hydroxymethyl and methyl groups ortho to the hydroxyl group may disrupt the linear shape that is generally favorable for the formation of liquid crystalline phases. The introduction of long alkyl chains, a common strategy to induce mesomorphism, could be explored through etherification of the phenolic hydroxyl or esterification of the hydroxymethyl group. nih.gov The polarizability of the methylthio group could contribute to the anisotropic intermolecular forces necessary for liquid crystal formation. Further research would be needed to investigate the potential of derivatives of this compound in the field of liquid crystalline materials.

Development of Chemical Probes and Intermediate Compounds in Organic Synthesis

The multiple reactive sites within this compound make it a valuable and versatile intermediate or synthon in multi-step organic synthesis. oregonstate.edu The differential reactivity of the phenolic hydroxyl, benzylic alcohol, and the aromatic ring allows for selective transformations, enabling the synthesis of a diverse range of more complex molecules.

The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and can direct electrophilic aromatic substitution to the ortho and para positions. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution reactions. The methylthio group can be oxidized to a sulfoxide (B87167) or a sulfone, which in turn can alter the electronic properties of the aromatic ring and serve as a handle for further functionalization.

This multi-functionality makes this compound a potential starting material for the synthesis of pharmaceutical intermediates, agrochemicals, and other fine chemicals.

Investigation of Structural Modifications for Enhanced Reactivity and Selectivity

The reactivity and selectivity of this compound in chemical reactions are governed by the interplay of its constituent functional groups. The electron-donating nature of the methyl, hydroxyl, and methylthio groups activates the aromatic ring towards electrophilic substitution. quora.com However, the steric hindrance imposed by the ortho-methyl group can influence the regioselectivity of these reactions.

Structural modifications can be strategically employed to fine-tune the reactivity and selectivity. For instance, converting the phenolic hydroxyl group to a bulky protecting group could direct reactions towards the less hindered positions on the aromatic ring. Altering the electronic nature of the substituents can also have a profound effect. For example, oxidation of the methylthio group to an electron-withdrawing sulfone would deactivate the ring and alter the regioselectivity of subsequent reactions. Understanding these structure-reactivity relationships is crucial for designing synthetic routes that efficiently yield desired products.

Green Chemistry Approaches in the Synthesis and Derivatization of Substituted Phenols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.govrsc.org The synthesis and derivatization of substituted phenols, including this compound, can benefit significantly from the application of these principles.

Traditional methods for the synthesis of phenols and their derivatives often involve harsh reaction conditions and the use of hazardous reagents. nih.gov Green alternatives include the use of environmentally benign solvents like water or bio-derived solvents, the development of catalytic reactions that minimize waste, and the use of energy-efficient methods such as microwave or ultrasound irradiation. nih.govrsc.orgmdpi.com For instance, the synthesis of substituted phenols from arylboronic acids using hydrogen peroxide as a green oxidant has been reported as a rapid and efficient method. nih.govrsc.org

Similarly, the derivatization of the functional groups in this compound can be achieved using greener methodologies. This includes catalyst-free reactions, such as the autocatalytic methylthiomethylation of phenols using DMSO as both a solvent and a reagent. rsc.org

Emerging Research Frontiers in Hydroxymethylated Thioaryl Compounds

Hydroxymethylated and thioaryl moieties are present in a wide array of biologically active molecules and functional materials, and research into these areas continues to expand.

The introduction of a hydroxymethyl group can significantly impact the pharmacokinetic properties of a drug candidate, often leading to improved solubility and bioavailability. nih.gov This makes the hydroxymethylated cresol scaffold an interesting platform for medicinal chemistry research.

Thioaryl compounds, or aryl thioethers, are important structural motifs in pharmaceuticals, polymers, and functional materials. nih.gov The sulfur atom can participate in non-covalent interactions, coordinate to metal ions, and influence the electronic properties of the molecule. Recent advances in the synthesis of aryl thioethers and the selective modification of thiols are expanding the toolkit available to chemists for incorporating this functionality into complex molecules. nih.gov

The combination of a hydroxymethyl group and a thioether on a phenolic platform, as seen in this compound, represents a promising area for future research. This could involve the development of novel antioxidants, where both the phenolic hydroxyl and the thioether can act as radical scavengers, or the creation of new ligands for catalysis and materials science. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.